molecular formula C18H20N2O2S B4240181 N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide

N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide

Cat. No. B4240181
M. Wt: 328.4 g/mol
InChI Key: ZMTATFRVBYWISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide (AMPA) is a synthetic compound that has been widely used in scientific research. It is a member of the class of amide compounds and is used as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate a variety of physiological processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide is through the inhibition of the enzyme FAAH. FAAH is responsible for the breakdown of endocannabinoids, and by inhibiting this enzyme, N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide can increase the levels of endocannabinoids in the body. This leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and appetite regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide are primarily related to its inhibition of FAAH and the resulting increase in endocannabinoid levels. These effects include pain relief, anti-inflammatory effects, and appetite regulation. Additionally, N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide in lab experiments is its potency as an inhibitor of FAAH. This allows for precise control over the levels of endocannabinoids in the body and can help to elucidate the role of these compounds in various physiological processes. However, one limitation of using N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide is its potential for off-target effects. As a synthetic compound, N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide may interact with other enzymes or receptors in the body, leading to unintended effects.

Future Directions

There are several future directions for the use of N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide in scientific research. One area of interest is in the study of the endocannabinoid system and its role in various physiological processes. Additionally, N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide may be useful in the development of new treatments for pain, inflammation, and neurological disorders. Further research is needed to fully understand the potential of N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide and its applications in scientific research.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide has been used in a variety of scientific research applications. One of the most important uses of N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide is in the study of the endocannabinoid system. Endocannabinoids are natural compounds that regulate a variety of physiological processes, including pain, inflammation, and appetite. By inhibiting the breakdown of endocannabinoids, N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide can increase their levels in the body and help to regulate these processes.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-12-7-9-17(10-8-12)23-13(2)18(22)20-16-6-4-5-15(11-16)19-14(3)21/h4-11,13H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTATFRVBYWISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)sulfanyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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